tert-Butyl 13-fluorotridecanoate

Description

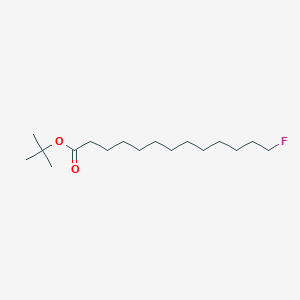

tert-Butyl 13-fluorotridecanoate is a fluorinated ester derivative characterized by a 13-carbon aliphatic chain with a fluorine substituent at the 13th position and a tert-butyl ester group. Such compounds are often employed as intermediates in organic synthesis, leveraging the tert-butyl group’s stability and the fluorine atom’s electronegativity for tailored reactivity.

Properties

Molecular Formula |

C17H33FO2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

tert-butyl 13-fluorotridecanoate |

InChI |

InChI=1S/C17H33FO2/c1-17(2,3)20-16(19)14-12-10-8-6-4-5-7-9-11-13-15-18/h4-15H2,1-3H3 |

InChI Key |

JEDXHEWIRSLHDP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl esters typically involves the reaction of carboxylic acids or their derivatives with tert-butyl alcohol. One efficient method for preparing tert-butyl esters is through the reaction of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.

Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactors, which enable a direct and sustainable synthesis process . This method involves the use of microfluidic systems to facilitate the reaction between alkenylbromides and tert-butyl alcohol, resulting in the formation of tert-butyl esters.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 13-fluorotridecanoate can undergo various chemical reactions, including:

Oxidation: The oxidation of tert-butyl esters can be achieved using reagents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involving tert-butyl esters can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a widely used reducing agent.

Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.

Major Products Formed:

Oxidation: The major products formed include oxidized derivatives of the ester.

Reduction: Reduction typically yields the corresponding alcohol.

Substitution: Substitution reactions result in the formation of new esters or amides.

Scientific Research Applications

Chemistry: tert-Butyl 13-fluorotridecanoate is used as a building block in organic synthesis.

Biology and Medicine: In biological and medicinal research, tert-butyl esters are often used as protecting groups for carboxylic acids. This allows for selective reactions to occur at other functional groups without affecting the carboxylic acid moiety .

Industry: In the industrial sector, this compound is utilized in the production of polymers and materials with specific properties, such as increased stability and resistance to degradation .

Mechanism of Action

The mechanism of action of tert-butyl 13-fluorotridecanoate involves its interaction with molecular targets through its ester and fluorine functionalities. The tert-butyl group can influence the electronic properties of the molecule, while the fluorine atom can participate in hydrogen bonding and other interactions . These interactions can affect the compound’s reactivity and stability, making it useful in various applications.

Comparison with Similar Compounds

Halogenated tert-Butyl Esters

tert-Butyl 16-bromohexadecanoate (CAS 865200-89-1) shares the tert-butyl ester moiety but differs in chain length (16 carbons) and halogen substitution (bromine vs. fluorine). Key distinctions include:

- Molecular Weight : 391.43 g/mol (brominated analog) vs. an estimated ~274 g/mol for the fluorinated compound (assuming C₁₇H₃₃FO₂).

- Reactivity : Bromine’s lower electronegativity and higher leaving-group propensity make it suitable for nucleophilic substitution reactions, whereas fluorine enhances stability and influences electronic effects in aromatic systems .

Hydroxy/Ether-Functionalized Esters

tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecan-1-oate (CAS 169751-72-8) exhibits a high structural similarity (0.88) to tert-butyl 13-fluorotridecanoate. However, it replaces fluorine with hydroxyl and ether groups, significantly altering:

- Solubility : The hydrophilic ether and hydroxy groups enhance water solubility compared to the hydrophobic fluorine substituent.

- Applications : Such polyether derivatives are often used in surfactants or phase-transfer catalysts, contrasting with fluorinated esters’ roles in lipophilic drug design .

Baccatin III Ester Analogs

Sec-Butyl and n-butyl analogs of Baccatin III 13-esters (e.g., CAS-assigned derivatives in ) highlight the impact of ester branching:

- Steric Effects: The tert-butyl group’s bulkiness in this compound may hinder enzymatic degradation compared to linear n-butyl or sec-butyl analogs.

- Biological Activity : Baccatin III derivatives are taxane precursors in anticancer drugs, suggesting that fluorinated esters could similarly serve as bioactive intermediates .

Data Tables

Table 1: Structural Comparison of tert-Butyl Esters

| Compound Name | CAS No. | Substituent | Chain Length | Similarity Score |

|---|---|---|---|---|

| This compound | N/A | Fluorine (C13) | 13 | Reference |

| tert-Butyl 16-bromohexadecanoate | 865200-89-1 | Bromine (C16) | 16 | N/A |

| tert-Butyl 14-hydroxy-3,6,9,12-tetraoxatetradecan-1-oate | 169751-72-8 | Hydroxy, ethers (C14) | 14 | 0.88 |

| Baccatin III n-butyl 13-ester | Multiple* | n-Butyl | Variable | N/A |

Table 2: Functional Group Impact on Properties

| Functional Group | Electronegativity | Solubility Trend | Common Applications |

|---|---|---|---|

| Fluorine | High (4.0) | Lipophilic | Pharmaceuticals, polymers |

| Bromine | Moderate (2.8) | Moderate polarity | Synthetic intermediates |

| Hydroxy/Ether | Low (O: 3.5) | Hydrophilic | Surfactants, catalysts |

Research Findings and Implications

- Fluorine’s Role: The electronegativity of fluorine in this compound enhances metabolic stability and binding affinity in target molecules, a critical advantage over brominated analogs in drug design .

- Chain Length Effects : Shorter chains (e.g., 13 vs. 16 carbons) may reduce melting points and improve diffusion rates in biological systems.

- Synthetic Utility : tert-Butyl esters are widely used as protecting groups; fluorinated variants could offer unique deprotection conditions or compatibility with fluorophilic reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.